![molecular formula C3H3BrN2 B103750 2-Bromo-1H-imidazole CAS No. 16681-56-4](/img/structure/B103750.png)
2-Bromo-1H-imidazole
Overview
Description
2-Bromo-1H-imidazole is an organic chemical synthesis intermediate . It is a white to light brown powder and is used in a variety of everyday applications .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules. The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular formula of 2-Bromo-1H-imidazole is C3H3BrN2 . It has an average mass of 146.973 Da and a monoisotopic mass of 145.947952 Da .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
2-Bromo-1H-imidazole has a density of 1.9±0.1 g/cm3, a boiling point of 273.1±23.0 °C at 760 mmHg, and a flash point of 119.0±22.6 °C . It is slightly soluble in water .Scientific Research Applications
Synthesis of Functional Molecules
Imidazoles, including 2-Bromo-1H-imidazole, are key components in the synthesis of functional molecules used in a variety of everyday applications . They are particularly important in the regiocontrolled synthesis of substituted imidazoles .
Pharmaceuticals and Drug Candidates
2-Bromo-1H-imidazole is used in the development of pharmaceuticals and drug candidates . Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Agrochemicals
Imidazoles are also used in the production of agrochemicals . They can act as selective plant growth regulators, fungicides, and herbicides .
Dyes for Solar Cells and Other Optical Applications
Emerging research has shown that imidazoles can be used in the development of dyes for solar cells and other optical applications .
Functional Materials
Imidazoles are utilized in the creation of functional materials . This includes their use in the development of ionic liquids and N-heterocyclic carbenes .
Catalysis
Imidazoles, including 2-Bromo-1H-imidazole, are used in catalysis . Their versatility and utility in this area make them highly valuable in chemical organic synthesis .
Mechanism of Action
Target of Action
2-Bromo-1H-imidazole is an organic chemical synthesis intermediate Imidazoles, in general, are known to be key components in functional molecules used in a diverse range of applications .
Mode of Action
It’s known that imidazoles interact with their targets through the formation of bonds during the synthesis of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Biochemical Pathways
Imidazoles are known to be involved in a variety of biochemical pathways due to their presence in many functional molecules .
Result of Action
Imidazoles are known to be key components in functional molecules that are used in a diverse range of applications .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Safety and Hazards
Future Directions
Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
2-bromo-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHRGVJWDJDYPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378316 | |
Record name | 2-Bromo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1H-imidazole | |
CAS RN |
16681-56-4 | |
Record name | 2-Bromo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of understanding solvent effects on the properties of 2-Bromo-1H-imidazole-4,5-dicarbonitrile?
A: A study by [] delves into the crucial role of solvents in shaping the molecular, electronic, and dynamical properties of 2-Bromo-1H-imidazole-4,5-dicarbonitrile. [] This research highlights how different solvents can influence the compound's thermodynamic quantities, Mulliken charges, and reactivity. Understanding these solvent-solute interactions is essential for optimizing reaction conditions, predicting its behavior in various environments, and potentially tailoring its applications.
Q2: Can you provide an example of a chemical reaction involving a derivative of 2-Bromo-1H-imidazole-4,5-dicarbonitrile?
A: Certainly. Research by [] investigates the hydrazinolysis of dimethyl 2-bromo-1-(thietan-3-yl)-1H-imidazole-4,5-dicarboxylates. [] This reaction involves the nucleophilic attack of hydrazine on the dicarboxylate moiety, leading to the formation of new nitrogen-containing heterocyclic compounds. This study sheds light on the reactivity of 2-Bromo-1H-imidazole-4,5-dicarbonitrile derivatives and their potential as building blocks for synthesizing more complex molecules with potential biological activities.
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